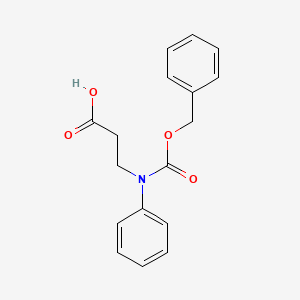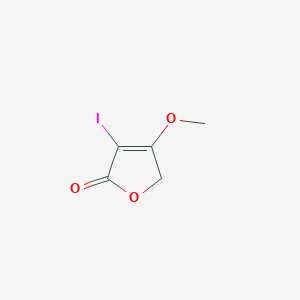
3-Bromo-2-acetamidobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-acetamidobenzoic acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an acetamido group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-acetamidobenzoic acid typically involves the bromination of 2-acetamidobenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reagent concentrations. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-acetamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The acetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different functionalized derivatives .
Applications De Recherche Scientifique
3-Bromo-2-acetamidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-acetamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and acetamido group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-acetamidobenzoic acid
- 3-Bromo-5-acetamidobenzoic acid
- 2-Acetamido-5-bromobenzoic acid
Comparison: Compared to these similar compounds, 3-Bromo-2-acetamidobenzoic acid is unique due to the specific positioning of the bromine and acetamido groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H8BrNO3 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
2-acetamido-3-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-8-6(9(13)14)3-2-4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
BJKMAIQTMOWCEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)



![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)

![3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)
![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)
